An In-depth Technical Guide to Cyclopentyluracil: Core Properties and Structure
An In-depth Technical Guide to Cyclopentyluracil: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentyluracil, a carbocyclic analog of the pyrimidine nucleoside uridine, represents a class of molecules with significant potential in antiviral and anticancer research. By replacing the ribose sugar moiety with a cyclopentyl ring, these analogs often exhibit enhanced metabolic stability. This technical guide provides a comprehensive overview of the core properties, structure, and generalized synthesis and characterization of Cyclopentyluracil. While specific experimental data for Cyclopentyluracil is not extensively available in public literature, this guide consolidates known information for the compound and draws upon established methodologies for closely related pyrimidine nucleoside analogs to provide a foundational resource for researchers.
Core Properties and Structure
Cyclopentyluracil, systematically named 1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione, is a derivative of uracil featuring a cyclopentane ring in place of the typical ribose or deoxyribose sugar.[1] This structural modification is a key feature of carbocyclic nucleoside analogs, which are designed to mimic natural nucleosides while resisting enzymatic degradation.
Chemical Structure
The chemical structure of Cyclopentyluracil is characterized by a uracil base attached to a substituted cyclopentyl ring.
IUPAC Name: 1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione[1]
SMILES: C1--INVALID-LINK--NC2=O)O)O">C@@HCO[1]
Chemical Formula: C₁₀H₁₄N₂O₅[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 242.23 g/mol | [1] |
| Monoisotopic Mass | 242.09027155 Da | |
| Topological Polar Surface Area | 110 Ų | |
| XLogP3 (Computed) | -2.1 | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to have moderate solubility in water and higher solubility in polar organic solvents like ethanol, methanol, and DMSO. | Inferred from related compounds |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of Cyclopentyluracil are not explicitly available. However, the following sections provide generalized methodologies based on the synthesis and analysis of structurally similar pyrimidine and carbocyclic nucleoside analogs.
Synthesis of 1-Cyclopentyluracil (General Approach)
The synthesis of 1-cyclopentyluracil would likely follow a convergent synthesis strategy, involving the preparation of a suitably protected cyclopentylamine derivative and its subsequent coupling with a uracil precursor. A plausible synthetic route is outlined below.
Workflow for the Synthesis of 1-Cyclopentyluracil
Caption: Generalized synthetic workflow for 1-Cyclopentyluracil.
Step 1: Synthesis of a Protected Cyclopentylamine Intermediate A suitable cyclopentene derivative would undergo stereoselective dihydroxylation, followed by protection of the hydroxyl groups (e.g., as acetonides or silyl ethers). A leaving group would then be introduced at the desired position for subsequent nucleophilic substitution with an azide source. Finally, reduction of the azide would yield the protected cyclopentylamine.
Step 2: Coupling with a Uracil Moiety The protected cyclopentylamine would be coupled with a protected uracil derivative, often activated at the N1 position. This coupling is typically achieved using methods like the Mitsunobu reaction or by activating the uracil with a silylating agent (e.g., HMDS) followed by reaction with the cyclopentyl precursor.
Step 3: Deprotection and Purification The protecting groups on the cyclopentyl ring and potentially on the uracil moiety would be removed under appropriate acidic or basic conditions. The final product, 1-cyclopentyluracil, would then be purified using techniques such as column chromatography and/or recrystallization.
Analytical Characterization
The structural confirmation and purity assessment of synthesized Cyclopentyluracil would involve a combination of spectroscopic and chromatographic techniques.
Workflow for Analytical Characterization
Caption: Standard workflow for the analytical characterization of Cyclopentyluracil.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would be used to confirm the presence and connectivity of protons in the molecule. Expected signals would include those for the uracil ring protons, the protons on the cyclopentyl ring, and the hydroxyl and hydroxymethyl protons.
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¹³C NMR: Would be used to identify all the carbon atoms in the molecule, including the carbonyl carbons of the uracil ring and the carbons of the cyclopentyl moiety.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would be employed to determine the exact mass of the molecule, confirming its elemental composition (C₁₀H₁₄N₂O₅).
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be utilized to assess the purity of the synthesized compound. A typical method would involve a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, with UV detection at a wavelength corresponding to the absorbance maximum of the uracil chromophore (around 260 nm).
Biological Activity and Mechanism of Action
As a carbocyclic pyrimidine nucleoside analog, Cyclopentyluracil is anticipated to exhibit biological activity by acting as an antimetabolite. While specific studies on Cyclopentyluracil are limited, the general mechanism of action for this class of compounds is well-established.
Potential Antiviral and Cytostatic Activity
Carbocyclic nucleoside analogs are known to possess antiviral and cytostatic (growth-inhibiting) properties. These activities stem from their ability to be recognized by cellular or viral enzymes and subsequently interfere with nucleic acid synthesis. For instance, related cyclopentenylcytosine has demonstrated broad-spectrum antiviral activity. It is plausible that Cyclopentyluracil could be investigated for activity against various DNA and RNA viruses, as well as for its potential to inhibit the proliferation of cancer cell lines.
Generalized Mechanism of Action
The mechanism of action of pyrimidine nucleoside analogs typically involves intracellular phosphorylation to the corresponding mono-, di-, and triphosphates by cellular kinases. The triphosphate form can then act as a competitive inhibitor or an alternative substrate for DNA and/or RNA polymerases, leading to the termination of the growing nucleic acid chain or the incorporation of a dysfunctional nucleotide, ultimately disrupting replication and transcription.
Signaling Pathway: Inhibition of Nucleic Acid Synthesis
